molecular formula C9H8ClN3O2 B1503052 Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1160248-06-5

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No. B1503052
CAS RN: 1160248-06-5
M. Wt: 225.63 g/mol
InChI Key: SHXCCYAOBRFKJH-UHFFFAOYSA-N
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Description

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a derivative of imidazopyrazine, a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate consists of a pyrazine ring fused with an imidazole ring, with an ethyl carboxylate group attached . The compound has a molecular weight of 225.63 Da .


Physical And Chemical Properties Analysis

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has a number of physical and chemical properties. It has a molar refractivity of 54.08 and a topological polar surface area (TPSA) of 56.49 Ų . It is soluble in water, with a solubility of 0.343 mg/ml . The compound is also predicted to be BBB permeant and a CYP1A2 inhibitor .

Scientific Research Applications

Synthesis and Fluorescence

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate has been utilized in the synthesis of unique compounds with potential applications in various fields. For instance, its role in the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones was noted, with one such compound exhibiting novel fluorescence properties. This could make it an attractive fluorophore due to its multiple binding sites and stronger fluorescence intensity compared to its methyl analogue (Wu et al., 2006).

Reactivity with Nucleophilic Reagents

The compound's reactivity with nucleophilic reagents has been explored, leading to the formation of diverse derivatives. In one study, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives, such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others, demonstrating its versatility in chemical synthesis (Harb et al., 1989).

Antibacterial Evaluation

Research into the antibacterial properties of novel heterocyclic compounds containing a sulfonamido moiety has involved this compound as well. Its precursor was reacted with various compounds, resulting in pyran, pyridine, and pyridazine derivatives, which were subsequently tested for their antibacterial activity, indicating its potential in pharmaceutical applications (Azab et al., 2013).

Synthesis of Functionalized Derivatives

Additionally, it's been used to synthesize 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines. These derivatives have undergone processes like hydrolysis and reduction, yielding corresponding acids and alcohols. This showcases its flexibility in creating a variety of chemically functionalized compounds (Tsizorik et al., 2018).

Safety and Hazards

The safety data sheet for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7-8(10)11-3-4-13(7)5-12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXCCYAOBRFKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693418
Record name Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate

CAS RN

1160248-06-5
Record name Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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